2-Methoxy-4-methylquinoline-7-carbaldehyde
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Overview
Description
2-Methoxy-4-methylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products:
Oxidation: 2-Methoxy-4-methylquinoline-7-carboxylic acid.
Reduction: 2-Methoxy-4-methylquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-methylquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylquinoline-7-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the methoxy and aldehyde groups, resulting in different chemical reactivity and biological activity.
4-Methylquinoline: Lacks the methoxy and aldehyde groups, leading to distinct properties.
2-Methoxyquinoline: Lacks the methyl and aldehyde groups, affecting its chemical behavior and applications.
Uniqueness: 2-Methoxy-4-methylquinoline-7-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, methyl, and aldehyde groups allows for diverse chemical modifications and applications, distinguishing it from other quinoline derivatives .
Biological Activity
2-Methoxy-4-methylquinoline-7-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
IUPAC Name: this compound
Canonical SMILES: Cc1ccc2c(c1)cc(nc2C=O)C(OC)=C(C)C
The compound features a quinoline ring structure, which is known for its pharmacological properties. The methoxy and aldehyde functional groups contribute to its reactivity and biological interactions.
Antitumor Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antitumor properties. A study on related compounds demonstrated that modifications in the quinoline structure can enhance their cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 5.074 |
7-Hydroxy-2-methylquinoline | HepG-2 (liver cancer) | 5.193 |
3-(4-Methylquinolin-2-yl)-1H-pyrazole | A549 (lung cancer) | 6.722 |
In a comparative study, the compound exhibited superior activity against MCF-7 cells compared to standard chemotherapy agents, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. A synthesis study of quinoline derivatives revealed that certain modifications could enhance antibacterial properties against multidrug-resistant strains.
Compound | Microbial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
7-Hydroxyquinoline | Escherichia coli | 18 |
These findings suggest that the incorporation of methoxy and aldehyde groups can significantly influence the antimicrobial efficacy of quinoline derivatives .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization: Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in tumor cells.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
- Interference with DNA Replication: Some studies suggest that quinolines can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various quinoline derivatives, including this compound, on xenograft models. Results indicated a significant reduction in tumor volume and weight compared to control groups, supporting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, the compound was tested against several pathogenic bacteria. The results demonstrated effective inhibition of bacterial growth, particularly against resistant strains, highlighting its potential as a therapeutic agent in infectious diseases .
Properties
CAS No. |
89446-54-8 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methoxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3 |
InChI Key |
QMDXRYCMICAMOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C=O)OC |
Origin of Product |
United States |
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